geranyl butyrate chemical properties and structure
geranyl butyrate chemical properties and structure
An In-depth Technical Guide to Geranyl Butyrate (B1204436): Chemical Properties and Structure
Geranyl butyrate (CAS No. 106-29-6) is an organic ester formed from the esterification of geraniol (B1671447) and butyric acid.[1] It is a monoterpenoid and is found naturally in some essential oils, such as geranium.[2] Valued for its pleasant, fruity, and floral aroma, geranyl butyrate is a significant component in the flavor and fragrance industries.[3] This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and experimental protocols for professionals in research and drug development.
Chemical Structure and Identification
Geranyl butyrate, with the IUPAC name [(2E)-3,7-dimethylocta-2,6-dienyl] butanoate, is the trans-isomer of 3,7-dimethyl-2,6-octadien-1-yl butyrate.[4] The molecule consists of a ten-carbon acyclic monoterpene alcohol backbone (geraniol) ester-linked to a four-carbon carboxylic acid (butyric acid). Its diastereoisomer is neryl butyrate.[2]
Key Identifiers:
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Molecular Formula: C₁₄H₂₄O₂[3]
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Molecular Weight: 224.34 g/mol [2]
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CAS Number: 106-29-6[2]
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EINECS Number: 203-381-3[2]
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FEMA Number: 2512[2]
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SMILES: CCCC(=O)OC/C=C(\C)/CCC=C(C)C[4]
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InChI Key: ZSBOMYJPSRFZAL-JLHYYAGUSA-N
Physicochemical Properties
Geranyl butyrate is typically a colorless to pale yellow liquid.[3] It is characterized by a fresh, fruity, rose-like odor and a sweet, apricot-like taste.[5] It is insoluble in water and glycerol (B35011) but soluble in organic solvents like alcohol and ether.[5]
Table 1: Physicochemical Data for Geranyl Butyrate
| Property | Value | Reference(s) |
| Appearance | Colorless liquid | [2][5] |
| Molecular Formula | C₁₄H₂₄O₂ | [3] |
| Molecular Weight | 224.34 g/mol | [2] |
| Density | 0.896 g/mL at 25 °C | [5] |
| Boiling Point | 151-153 °C at 18 mmHg | [3][5] |
| Flash Point | 93 °C (199.4 °F) | [2] |
| Refractive Index | n20/D 1.461 | [5] |
| Vapor Pressure | 0.022 mmHg at 20°C | [2] |
| Solubility | Insoluble in water, glycerol; Soluble in alcohol, ether, mineral oil | [5] |
| Odor Profile | Fruity, rose-like, sweet | [3][5] |
Experimental Protocols
Synthesis of Geranyl Butyrate
Geranyl butyrate is synthesized via the esterification of geraniol with a butyric acid derivative. Several methods have been reported, differing in catalysts and reaction conditions.
This protocol describes a base-catalyzed esterification using sodium hydroxide.
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Reactants : Geraniol (10 mmol), butyric acid (12 mmol), and 5% (w/w) Sodium Hydroxide (NaOH).[6]
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Procedure :
-
Combine geraniol, butyric acid, and NaOH in a 250 mL round-bottomed flask.[6]
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Heat the mixture at 80°C for 8 hours with continuous stirring.[6]
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After the reaction, neutralize the mixture with a 1% HCl solution to separate the NaOH catalyst.[6]
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Extract the product using ethyl acetate (B1210297) (EtOAc).[6]
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Wash the organic phase with distilled water, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure at 45°C to yield the crude ester.[6]
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Purify the crude product using column chromatography with a hexane (B92381) and ethyl acetate gradient.[6]
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This method provides a greener alternative using a commercial lipase (B570770) catalyst.[1][7]
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Reactants : Geraniol, butyric acid, and Eversa Transform 2.0 lipase.[1][7]
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Optimized Conditions :
-
Procedure :
-
Combine reactants and the lipase catalyst under the optimized conditions in an aqueous medium.[1][7]
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Allow the reaction to proceed for 6 hours to achieve high conversion (up to 93%).[1]
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The product can be characterized using chromatographic techniques and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]
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Characterization Protocol
The identity and purity of synthesized geranyl butyrate are confirmed using standard analytical techniques.
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Thin-Layer Chromatography (TLC) : Used for monitoring the reaction progress and for preliminary purity assessment. A typical eluent system is n-hexane:EtOAc = 95:5.[6]
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High-Performance Liquid Chromatography (HPLC) : A reverse-phase HPLC method can be used for quantitative analysis. A common mobile phase consists of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid or formic acid for Mass Spectrometry compatibility.[7][8]
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to confirm the molecular structure of the ester.[7][9] The formation of the ester is confirmed by the appearance of characteristic chemical shifts for the methyl, methylene, and methyne groups from the butyrate moiety.[9]
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Infrared (IR) Spectroscopy : The IR spectrum confirms the presence of the ester functional group through the characteristic carbonyl (C=O) stretching vibration (around 1740 cm⁻¹) and the C-O stretching vibration (around 1170 cm⁻¹).[9]
Safety and Handling
Geranyl butyrate is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[10][11][12]
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Handling : Avoid contact with skin and eyes, and avoid inhaling vapor or mist.[10] Use in a well-ventilated area and keep away from ignition sources.[10][11]
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Personal Protective Equipment (PPE) :
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][13] Protect from prolonged exposure to light, heat, and air to prevent degradation, which may form butyric acid.[2][13]
-
First Aid :
-
Skin Contact : Wash off with soap and plenty of water.[12]
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Eye Contact : Rinse cautiously with water for several minutes.[11][12]
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Inhalation : Move the person to fresh air.[11]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water.[10] In all cases of exposure, seek medical attention if symptoms persist.[10][12]
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Applications
The primary application of geranyl butyrate is in the flavor and fragrance industries due to its distinct aromatic profile.[3]
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Flavors : It is used as a flavoring agent in food products to impart notes of apple, pear, pineapple, and other fruity tastes.[2][3]
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Fragrances : It is a component in perfumes, cosmetics, soaps, and detergents, contributing a sweet, fruity-floral scent often with rosy undertones.[3][14]
-
Other Potential Uses : Research has explored its use for its potential antibacterial and anticancer activities.[5][9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ScenTree - Geranyl butyrate (CAS N° 106-29-6) [scentree.co]
- 3. nbinno.com [nbinno.com]
- 4. Geranyl butyrate | C14H24O2 | CID 5355856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GERANYL BUTYRATE | 106-29-6 [chemicalbook.com]
- 6. GERANYL BUTYRATE synthesis - chemicalbook [chemicalbook.com]
- 7. Green Enzymatic Synthesis of Geranyl Butyrate: Process Optimization and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Geranyl butyrate | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. aurochemicals.com [aurochemicals.com]
- 11. vigon.com [vigon.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. directpcw.com [directpcw.com]
- 14. GERANYL BUTYRATE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
